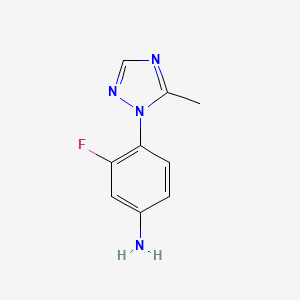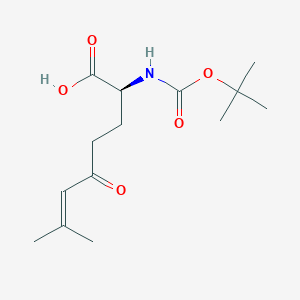
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline
Overview
Description
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline typically involves the cycloaddition of nitrile imines with appropriate precursors. One common method is the [3 + 2]-cycloaddition reaction, where nitrile imines are generated in situ from hydrazonyl chloride and reacted with suitable fluorinated aromatic compounds . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as inhibitors of enzymes like c-Met and VEGFR-2.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes like c-Met and VEGFR-2, blocking their activity and thereby inhibiting cell proliferation and angiogenesis . The compound’s triazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C9H9FN4 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-fluoro-4-(5-methyl-1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C9H9FN4/c1-6-12-5-13-14(6)9-3-2-7(11)4-8(9)10/h2-5H,11H2,1H3 |
InChI Key |
ABRDLYWJEBEGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NN1C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl [(4-methoxy-2-nitrophenyl)thio]acetate](/img/structure/B8309927.png)






![6-(3-Hydroxypropyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8309971.png)
![[2-(Pyridin-2-ylamino)thiazol-5-yl]methanol](/img/structure/B8309974.png)
